(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one
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Overview
Description
The compound 5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one is a complex organic molecule that features a combination of pyrrole, thiazolidinone, and imino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-fluoroaniline with 2,5-dimethylpyrrole-3-carbaldehyde to form the intermediate 1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde . This intermediate is then reacted with 3,4-dimethylaniline and thiosemicarbazide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or , leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using or , resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings, using reagents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones , while reduction could produce amines or alcohols .
Scientific Research Applications
5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it could inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects, or interact with DNA to exert anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine
- 3-(4-fluorophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
- 2-(3-chloro-4-fluorophenyl)-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H21ClFN3OS |
---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(3,4-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H21ClFN3OS/c1-13-5-6-18(9-14(13)2)27-24-28-23(30)22(31-24)11-17-10-15(3)29(16(17)4)19-7-8-21(26)20(25)12-19/h5-12H,1-4H3,(H,27,28,30)/b22-11- |
InChI Key |
CJSIALXWDZMCRZ-JJFYIABZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC(=C(C=C4)F)Cl)C)/S2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=C(N(C(=C3)C)C4=CC(=C(C=C4)F)Cl)C)S2)C |
Origin of Product |
United States |
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